N-Hydroxythiophene-2-carboxamide potassium salt
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Overview
Description
N-Hydroxythiophene-2-carboxamide potassium salt is a chemical compound with the molecular formula C5H5NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxythiophene-2-carboxamide potassium salt typically involves the reaction of thiophene-2-carboxylic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to form the potassium salt of the compound. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxythiophene-2-carboxamide potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiophene derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophene derivatives. These products have diverse applications in different fields .
Scientific Research Applications
N-Hydroxythiophene-2-carboxamide potassium salt has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-Hydroxythiophene-2-carboxamide potassium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Hydroxythiophene-2-carboxamide potassium salt include:
- 2-Thiophenecarbohydroxamic acid
- 2-Thiophenecarboxamide, N-hydroxy-
- 2-Thiophenehydroxamic acid
Uniqueness
This compound is unique due to its specific structure and propertiesIts potassium salt form enhances its solubility and stability, making it more suitable for various industrial and research applications .
Properties
Molecular Formula |
C5H4KNO2S |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
potassium;N-oxidothiophene-2-carboxamide |
InChI |
InChI=1S/C5H4NO2S.K/c7-5(6-8)4-2-1-3-9-4;/h1-3H,(H-,6,7,8);/q-1;+1 |
InChI Key |
DMWFADVZYMFOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)N[O-].[K+] |
Origin of Product |
United States |
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